Desyl benzoate

Description

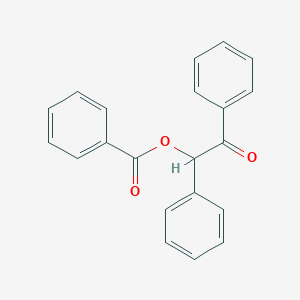

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-oxo-1,2-diphenylethyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O3/c22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24-21(23)18-14-8-3-9-15-18/h1-15,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOSBCXOMBLILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459-20-7 | |

| Record name | NSC60084 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-BENZOIN BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Desyl Benzoate and Its Analogues

Classical and Contemporary Approaches to Desyl Benzoate (B1203000) Synthesis

The synthesis of desyl benzoate can be achieved through several established and emerging methods, primarily involving the functionalization of desyl alcohol (benzoin) or through oxidative pathways.

Esterification Reactions Involving Desyl Alcohol (Benzoin)

A primary and straightforward route to this compound is the esterification of desyl alcohol, also known as benzoin (B196080). This involves the reaction of the hydroxyl group of benzoin with a suitable benzoylating agent.

Acylation of Alcohols with Benzoyl Chloride

A common and effective method for the synthesis of this compound is the acylation of desyl alcohol (benzoin) using benzoyl chloride. chegg.comjru.edu.in This reaction, a type of nucleophilic acyl substitution, proceeds by the attack of the hydroxyl group of benzoin on the carbonyl carbon of benzoyl chloride. gauthmath.com The process is often facilitated by the presence of a base, such as pyridine (B92270), which neutralizes the hydrochloric acid byproduct formed during the reaction. chegg.comjru.edu.in The use of a base like pyridine is crucial as it drives the reaction towards the formation of the ester. jru.edu.in The general mechanism involves the nucleophilic hydroxyl group of benzoin attacking the electrophilic carbonyl carbon of benzoyl chloride, leading to a tetrahedral intermediate which then collapses to form this compound and a chloride ion. gauthmath.com

Ester Formation with Diacyl Disulfides under DMAP Catalysis

A more recent development in ester synthesis involves the use of diacyl disulfides as acylating agents, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP). organic-chemistry.org This method offers high efficiency and excellent tolerance to moisture. organic-chemistry.org DMAP acts as a nucleophilic catalyst, reacting with the diacyl disulfide to form a highly reactive acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol, in this case, desyl alcohol, to yield the desired ester, this compound. organic-chemistry.org This catalytic approach allows for site-selective acylation, particularly favoring phenolic and primary aliphatic hydroxyl groups. organic-chemistry.org

Oxidative Esterification Strategies

Oxidative esterification provides an alternative pathway to this compound, starting from different precursors and utilizing an oxidant in the reaction.

Palladium-Catalyzed Aerobic Oxidative Esterification of Alcohols and Aldehydes

Palladium catalysts have been effectively employed in the aerobic oxidative esterification of alcohols and aldehydes to produce esters. unica.itrsc.orgresearchgate.netcapes.gov.br In this approach, molecular oxygen can be used as a green and readily available oxidant. capes.gov.brmdpi.com The reaction can proceed from an alcohol, such as benzyl (B1604629) alcohol, which is first oxidized to the corresponding aldehyde in situ. capes.gov.br This aldehyde then reacts with another alcohol molecule to form a hemiacetal, which is subsequently oxidized by the palladium catalyst to the ester. capes.gov.br The reaction conditions, including the choice of palladium precursor, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.netcapes.gov.br For instance, palladium complexes with specific ligands can facilitate the selective oxidation of primary alcohols to esters. rsc.org

| Catalyst System | Oxidant | Substrates | Key Features |

| PdCl2(CH3CN)2 / Na2CO3 | O2 | Benzylic alcohols and methanol (B129727) | Direct conversion of alcohol to ester. |

| Pd/C | O2 | Alcohols and aldehydes | Microwave-assisted, green protocol. researchgate.netbeilstein-journals.org |

| Pd(OAc)2 / XPhos | - | Aldehydes and alcohols | Hydrogen transfer protocol. rsc.org |

N-Heterocyclic Carbene (NHC)-Catalyzed Aerobic Oxidative Esterification

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including the oxidative esterification of aldehydes. mdpi.comnauka.gov.plnih.gov In this process, the NHC catalyst first reacts with an aldehyde to form a Breslow intermediate. mdpi.comacs.org This intermediate undergoes oxidation, often by an external oxidant, to generate a reactive acyl azolium species. mdpi.com The alcohol then acts as a nucleophile, attacking the acyl azolium intermediate to form the ester and regenerate the NHC catalyst. mdpi.comnih.gov Aerobic oxidation, using molecular oxygen from the air, is an attractive and environmentally benign option for the oxidant. rsc.orgisca.me It has been proposed that in some aerobic NHC-catalyzed aldehyde esterifications, benzoin is an active intermediate which is oxidized by oxygen. rsc.org The efficiency of this catalytic system can be enhanced by the addition of co-catalysts, such as benzoic acid, which can accelerate the acyl transfer step. nih.govd-nb.info

| Catalyst System | Oxidant | Key Intermediate | Noteworthy Aspects |

| NHC | O2 (air) | Breslow intermediate, Acyl azolium | Can be used for a wide range of aldehydes and alcohols. rsc.orgmdpi.com |

| NHC / Benzoic Acid | O2 (air) | Acyl azolium | Enhanced catalytic efficiency, even at low catalyst loadings. nih.govd-nb.info |

| NHC / TEMPO | - | - | Used for the synthesis of allylic esters from allylic alcohols. researchgate.net |

Vanadium-Catalyzed Esterification with Hydrogen Peroxide

The oxidative transformation of aldehydes into corresponding esters can be efficiently achieved using vanadium-based catalysts with hydrogen peroxide (H₂O₂) as a benign oxidant. fishersci.comfishersci.fi This method is noted for its mild reaction conditions, high efficiency, and shorter reaction times. fishersci.com Catalysts such as vanadium pentoxide (V₂O₅) are effective for this transformation. fishersci.com The process is considered environmentally favorable as it utilizes inexpensive, non-toxic reagents, and the resulting inorganic salts can be easily removed. atamanchemicals.com

The reaction typically involves treating an aldehyde with a catalytic amount of a vanadium compound in the presence of H₂O₂ in an alcohol solvent, such as methanol, which acts as both the solvent and the reactant to form the methyl ester. fishersci.comatamanchemicals.com The mechanism is proposed to involve the formation of a hemiacetal from the aldehyde and alcohol, which is then oxidized by a peracid species formed from the reaction between the vanadium catalyst and hydrogen peroxide. atamanchemicals.com This methodology has been shown to be effective for a range of aromatic and aliphatic aldehydes. atamanchemicals.comereztech.com

Table 1: Features of Vanadium-Catalyzed Oxidative Esterification

| Feature | Description | Source(s) |

|---|---|---|

| Catalyst | Vanadium pentoxide (V₂O₅), Oxidovanadium(IV) sulfate (B86663) (VOSO₄) | fishersci.fiatamanchemicals.com |

| Oxidant | Hydrogen peroxide (H₂O₂) | fishersci.comfishersci.fi |

| Substrates | Aromatic and aliphatic aldehydes | atamanchemicals.com |

| Key Advantages | Mild conditions, high efficiency, short reaction times, use of non-toxic reagents. | fishersci.comatamanchemicals.com |

| Proposed Intermediate | Hemiacetal oxidized by a vanadium-peracid species. | atamanchemicals.com |

Gold-Catalyzed Oxidative Esterification

Gold catalysts, in both nanoparticle and mononuclear complex forms, have proven to be active in oxidative esterification reactions. atamanchemicals.com Homogeneous gold catalysis, for instance using tetrachloroauric acid (HAuCl₄), can effectively catalyze the oxidative esterification of both aromatic and aliphatic aldehydes with aliphatic alcohols. atamanchemicals.com This process often employs tert-butyl hydroperoxide (TBHP) as the oxidant. atamanchemicals.com

In addition to homogeneous systems, heterogeneous gold catalysts, such as polymer-supported gold nanoclusters, are also effective. atamanchemicals.com These systems can facilitate aerobic oxidative esterification, using molecular oxygen (O₂) as the oxidant. atamanchemicals.com The support material can play a significant role in the reaction's success, with basic supports like magnesium hydroxide (B78521) showing high yields in certain applications. wikidata.org

Table 2: Characteristics of Gold-Catalyzed Oxidative Esterification

| Feature | Description | Source(s) |

|---|---|---|

| Catalyst Types | Homogeneous (e.g., HAuCl₄) and Heterogeneous (e.g., Au nanoparticles) | atamanchemicals.com |

| Oxidants | tert-Butyl hydroperoxide (TBHP), Molecular Oxygen (O₂) | atamanchemicals.com |

| Substrates | Aromatic and aliphatic aldehydes, diols | atamanchemicals.comwikidata.org |

| Key Advantages | High efficiency for various substrates, potential for aerobic oxidation. | atamanchemicals.com |

| Support Effect | The choice of support material (e.g., Mg(OH)₂) can significantly enhance product yield. | wikidata.org |

Synthesis of 1-(Acyloxy)-alkyl Derivatives as Precursors

A key strategy for synthesizing compounds like this compound involves the use of 1-(acyloxy)-alkyl derivatives as precursors. These intermediates are typically prepared through the oxidation of corresponding 1-acyl-alkyl derivatives. wikipedia.orgthegoodscentscompany.com This synthetic approach is notable because it addresses many limitations of older methods, which often involved multiple steps and the use of unstable or toxic reagents. thegoodscentscompany.com The direct conversion of 1-acyl-alkyl compounds to 1-(acyloxy)-alkyl products represents a more efficient and streamlined pathway. wikipedia.org

Stereospecific Synthesis Routes

A significant advantage of synthesizing 1-(acyloxy)-alkyl derivatives from 1-acyl-alkyl precursors is that the transformation typically proceeds stereospecifically. wikipedia.orgthegoodscentscompany.com16streets.com This means that if the starting material has a specific stereochemistry, it is retained in the final product. This level of control is crucial in synthetic chemistry, particularly when creating complex molecules where stereoisomerism affects function. The ability to conduct this conversion stereospecifically avoids the need for complex purification procedures to separate isomers later in the synthesis. 16streets.com

Scale-Up Considerations in Synthesis

The synthetic pathways for producing 1-(acyloxy)-alkyl derivatives from 1-acyl-alkyl precursors are designed to be readily amenable to scale-up for industrial or process-scale production. wikipedia.orgthegoodscentscompany.com16streets.com Methods that are difficult to perform on a large scale, utilize unstable compounds, or require complex purification are not ideal for manufacturing. thegoodscentscompany.comamericanelements.com The efficiency, high yield, and lack of toxic intermediates associated with this modern approach make it suitable for producing larger quantities of the target compounds. 16streets.comamericanelements.com

Advanced Synthetic Strategies and Diversification

The ongoing development of synthetic methodologies continues to provide more efficient and versatile routes for creating structurally diverse molecules. Advanced strategies, including photoredox catalysis, are being employed to functionalize compounds under mild, metal-free conditions. ghostarchive.org These methods allow for the late-stage functionalization of complex molecules, enabling the rapid generation of analogues from common precursors. fishersci.se The ability to use precursors like N-(acyloxy)phthalimides to generate alkyl radicals for coupling reactions showcases the diversification possible with modern synthetic tools. ghostarchive.org Such strategies offer broad functional group tolerance and provide access to a wide array of valuable chemical structures. ghostarchive.org

Preparation of Functionalized this compound Derivatives

The functionalization of this compound, also known as 2-oxo-1,2-diphenylethyl benzoate, can be achieved through various synthetic routes, including the oxidation of the parent molecule. One documented method involves the Baeyer-Villiger oxidation of this compound. In a specific example, this compound is treated with peracetic acid in the presence of a base, such as sodium carbonate (Na₂CO₃), in a solvent like dichloromethane (B109758). This reaction proceeds overnight at room temperature and results in the formation of the corresponding 1-(acyloxy)-alkyl derivative. Following the reaction, a standard workup involving washing with saturated sodium bicarbonate and brine, drying over sodium sulfate, and concentration in vacuo yields the functionalized product.

Another approach focuses on the synthesis of related phenacyl benzoate derivatives using catalytic methods. Research has demonstrated the synthesis of symmetrical phenacyl benzoate derivatives from aldehydes and diethyl 2-(ethoxymethylene)malonate (DEMM) via a ruthenium hydride-catalyzed hydrogen transfer reaction. This method facilitates the formation of both C-C and sp²–C–O bonds. While this has been explored in homogeneous systems, it provides a pathway for creating a variety of substituted analogues related to this compound.

A key reaction is detailed in the table below:

| Reactants | Reagents | Solvent | Product |

| This compound | 32% Peracetic acid, Sodium Carbonate | Dichloromethane | Phenyl 2-oxo-2-phenylethyl carbonate |

Modular Synthesis Approaches Utilizing this compound as a Building Block

This compound serves as a valuable building block in modular synthesis, particularly for the construction of heterocyclic compounds. Its structure is well-suited for reactions that lead to the formation of substituted furans, thiophenes, and oxazoles.

A prominent example is the synthesis of 2,4,5-triphenyloxazole. This reaction is achieved by heating this compound with thiourea (B124793) in a high-boiling solvent such as dimethylformamide (DMF). The mixture is typically stirred at a high temperature, for instance 160°C, for several hours. The mechanism involves the condensation of thiourea with the diketone-like structure of this compound. Upon completion, the product is isolated by precipitation in an ice/water mixture, followed by filtration and purification, commonly using silica (B1680970) gel chromatography. This process yields 2,4,5-triphenyloxazole, demonstrating the utility of this compound in constructing complex, multi-ring systems.

The following table summarizes a typical synthesis using this compound as a building block:

| Building Block | Reagent | Solvent | Temperature | Product |

| This compound | Thiourea (2 eq.) | Dimethylformamide (DMF) | 160°C | 2,4,5-triphenyloxazole |

Synthesis of Desyl-Caged Amino Acids

The desyl (2-oxo-1,2-diphenylethyl) group is utilized as a photolabile protecting group, or "cage," for biologically active molecules like amino acid neurotransmitters. This strategy allows for the controlled release of the active molecule upon photolysis, providing precise spatial and temporal control in biological experiments. acs.orgcaltech.edu

The synthesis of desyl-caged amino acids has been reported for key neurotransmitters such as glutamate (B1630785) and γ-aminobutyric acid (GABA). acs.orgacs.org Specifically, O-desyl esters of these amino acids are prepared. For instance, γ-O-desyl glutamate and O-desyl GABA have been synthesized and studied. acs.org Upon photolysis with UV light (e.g., at 350 nm) in an aqueous solution, these caged compounds cleanly release the free amino acid. acs.orgacs.org The reaction is rapid, with release rate constants around 10⁷ s⁻¹, and produces 2-phenylbenzo[b]furan as the primary photobyproduct of the cage itself. acs.orgacs.org The quantum efficiencies for the disappearance of the O-desyl amino acid esters are significant, in the range of 0.29–0.31. acs.org This methodology provides a robust way to generate biologically active amino acids in situ from a stable, photoactivatable precursor. acs.orgacs.org

| Caged Compound | Photolysis Wavelength | Released Molecule | Key Photobyproduct |

| γ-O-desyl glutamate | 350 nm | Glutamate | 2-phenylbenzo[b]furan |

| O-desyl GABA | 350 nm | GABA | 2-phenylbenzo[b]furan |

Heterogeneous Synthesis Approaches for Related Compounds

Heterogeneous catalysis offers significant advantages in chemical synthesis, including ease of catalyst recovery and reuse. This approach has been applied to the synthesis of compounds structurally related to this compound, such as phenacyl benzoate derivatives.

A notable example is the use of a graphene oxide (GO) supported ruthenium hydride catalyst, [Ru–H@TMSPT–GO], for the synthesis of symmetrical phenacyl benzoates. The catalyst is prepared by functionalizing GO with (3-mercaptopropyl)trimethoxysilane (B106455) (TMSPT) and then anchoring the ruthenium complex, [RuHCl(CO)(PPh₃)₃]. This heterogeneous catalyst has proven effective in the coupling reaction of aldehydes or alcohols with diethyl 2-(ethoxymethylene)malonate (DEMM) to produce phenacyl benzoate derivatives in good to excellent yields. The reaction proceeds via a hydrogen transfer mechanism. A key advantage of this method is the ability to recover the catalyst after the reaction and reuse it multiple times without a significant loss of its initial activity, highlighting the efficiency and sustainability of this heterogeneous approach.

Photochemistry of Desyl Benzoate Derivatives

Fundamental Principles of Photoreactivity in Benzoin (B196080) and Phenacyl Systems

The photoreactivity of benzoin and phenacyl derivatives, including desyl benzoate (B1203000), is governed by a series of fundamental photophysical and photochemical processes that are initiated by the absorption of light.

The initial event in the photochemistry of benzoyl-containing compounds is the absorption of a photon, which promotes an electron from a non-bonding (n) orbital, primarily located on the carbonyl oxygen, to an anti-bonding π* orbital of the carbonyl group. This n → π* transition is a characteristic absorption of carbonyl compounds and typically occurs at longer wavelengths in the UV spectrum. nowgonggirlscollege.co.inresearchgate.net This excitation leads to the formation of an electronically excited singlet state (S1). nowgonggirlscollege.co.inbeilstein-journals.org Due to the relatively small energy gap between the first excited singlet state (S1) and the first excited triplet state (T1) in ketones, intersystem crossing (ISC) occurs with a high degree of efficiency. nowgonggirlscollege.co.inresearchgate.net Consequently, much of the subsequent photochemistry of these systems arises from the triplet state. nowgonggirlscollege.co.in

Following intersystem crossing, the molecule exists in an excited triplet state (T1). beilstein-journals.orgresearchgate.net The character of this triplet state, whether it is predominantly n,π* or π,π* in nature, is crucial in determining the subsequent photochemical pathways. researchgate.netcaltech.edu The relative energies of these two triplet states can be influenced by substituents on the aromatic rings and by the polarity of the solvent. researchgate.netgrafiati.com For many benzoin and phenacyl derivatives, the lowest excited triplet state is of n,π* character. hku.hk This triplet state is highly reactive and can undergo a variety of processes, including intramolecular hydrogen abstraction and cleavage reactions. nowgonggirlscollege.co.innih.gov The lifetime of the triplet state is typically on the order of a few nanoseconds. acs.org In the case of desyl derivatives, the photorelease of the leaving group generally proceeds from this lowest excited triplet state. psu.edu

A key photochemical process for many ortho-alkyl aryl ketones, a structural motif present in some desyl systems, is photoenolization. researchgate.net This process involves an intramolecular hydrogen abstraction by the excited carbonyl group from the ortho-alkyl substituent.

Upon excitation, particularly from the triplet state, the carbonyl oxygen abstracts a hydrogen atom from the benzylic position, leading to the formation of a short-lived triplet biradical (enol). nih.gov This triplet enol can then relax to form two diastereomeric ground-state photoenols, the (E)- and (Z)-isomers. nih.gov The (Z)-photoenol is often formed more rapidly, but it also tends to revert to the starting ketone more quickly. nih.govacs.org The (E)-photoenol, on the other hand, typically has a longer lifetime, ranging from microseconds to seconds depending on the solvent and molecular structure. nih.govacs.orgresearchgate.net For instance, in the photolysis of 2,5-dimethylphenacyl (DMP) benzoate, the (E)-photoenol has a lifetime of about 2 milliseconds in methanol (B129727) and 0.5 seconds in benzene (B151609). researchgate.net

Table 1: Lifetime of Photoenol Intermediates

| Compound | Intermediate | Solvent | Lifetime |

|---|---|---|---|

| 2,5-Dimethylphenacyl Benzoate | (E)-Photoenol | Methanol | ~2 ms |

| 2,5-Dimethylphenacyl Benzoate | (E)-Photoenol | Benzene | ~0.5 s |

| 2,5-Dimethylphenacyl Benzoate | (Z)-Photoenol | Methanol | - |

Data compiled from multiple sources. researchgate.netresearchgate.net

The formation of photoenols is a critical step in the photorelease of substrates from certain phototriggers. researchgate.net The longer-lived (E)-photoenol is often the key intermediate responsible for the release of the leaving group. acs.orgresearchgate.net The release mechanism can involve intramolecular cyclization or other rearrangements of the photoenol, ultimately leading to the liberation of the protected molecule and the formation of stable photoproducts, such as indanones or benzofurans. nih.govacs.org The efficiency of substrate release is dependent on the lifetime of the photoenol and the nature of the leaving group; only moderately good to excellent leaving groups are released efficiently within the photoenol's lifetime. nih.govacs.org In some systems, the (Z)-photoenol primarily reverts to the starting ketone, while the (E)-photoenol is productive for substrate release. acs.org

Photoenolization Pathways

Formation and Lifetime of (E)- and (Z)-Photoenols

Photolytic Cleavage Mechanisms of Desyl Benzoate

The photolysis of this compound and its derivatives primarily proceeds through an α-cleavage reaction (Norrish Type I) from the excited triplet state. itu.edu.tr This cleavage breaks the bond between the carbonyl carbon and the adjacent carbon atom bearing the benzoate group.

Upon n → π* excitation and subsequent intersystem crossing to the triplet state, the primary photochemical event is the homolytic cleavage of the Cα-O bond or the Cα-C(O) bond. For desyl esters, the cleavage of the bond between the benzylic carbon and the benzoate group is a key step. This process generates a benzoyl radical and a desyl radical. ustc.edu.cn

In the case of benzoin diethyl phosphate (B84403), a compound structurally related to desyl esters, time-resolved studies have provided direct evidence that the phenacyl-localized nπ* triplet state is the immediate precursor to the photodeprotection reaction. hku.hk The photolysis of o-(2-methylbenzoyl)-DL-benzoin in acetonitrile (B52724) has been shown to produce a 2-methylbenzoic acid via the main deprotection reaction, but also involves a competing homolytic cleavage of the C–C=O bond, yielding a benzoyl radical. ustc.edu.cn The presence of water can promote the desired deprotection reaction over this competing bond cleavage. ustc.edu.cn

Unimolecular Processes and Fragment Release

This compound serves as a photoremovable protecting group, a chromophoric moiety that can be cleaved from a substrate upon irradiation. psu.edu This process is a unimolecular reaction that allows for the controlled release of the protected molecule, in this case, benzoic acid. citycollegekolkata.org The general mechanism for many photoremovable protecting groups involves the absorption of a photon to form an excited state, which then undergoes a reaction to release the leaving group. nih.gov For benzoin esters like this compound, photocyclization occurs upon exposure to light, which leads to the concurrent release of the carboxylic acid and the formation of 2-phenylbenzofuran (B156813). citycollegekolkata.org The efficiency of this photorelease can be high, making desyl derivatives useful in various applications where spatial and temporal control of a substance's release is necessary. psu.edu

Homolytic Cleavage of C-C=O Bond and Competing Pathways

Upon photoexcitation, one of the competing pathways for this compound derivatives is the homolytic cleavage of the C-C=O bond. ustc.edu.cn This Norrish Type I cleavage results in the formation of a benzoyl radical and a desyl radical. cdnsciencepub.comcity.ac.uk This process has been identified in the photolysis of related compounds like benzil (B1666583) in cyclohexane (B81311), where benzoyl radicals are formed. cdnsciencepub.comcdnsciencepub.com Time-resolved infrared spectroscopy has provided evidence for the formation of benzoyl and substituted benzyl (B1604629) radicals as intermediates in the photolysis of desyl derivatives, supporting the occurrence of this homolytic cleavage pathway. ustc.edu.cn This C-C=O bond scission competes with the main deprotection reaction that releases the carboxylic acid. ustc.edu.cn

The radicals generated from this cleavage can undergo various subsequent reactions. For instance, in the photolysis of benzil, the benzoyl radicals contribute to the formation of products like benzoic acid (after work-up with oxygen) and benzaldehyde (B42025). cdnsciencepub.comcdnsciencepub.com The presence of radical trapping agents can be used to identify the specific radicals produced during the photoreaction. city.ac.uk

Heterolytic Triplet Cleavage of Keto α-C-O Bond

In addition to homolytic cleavage, this compound derivatives can undergo a heterolytic cleavage of the keto α-C-O bond from the triplet excited state. ustc.edu.cn This pathway is particularly influenced by the solvent environment, especially in polar or nucleophilic solvents like water or trifluoroethanol. ustc.edu.cn This heterolytic cleavage leads to the formation of an α-keto carbocation and a carboxylate anion, providing another route for the release of the caged molecule. citycollegekolkata.org This process is a branching and competing reaction to the primary deprotection-cyclization pathway. ustc.edu.cn The formation of an α-keto cation from the triplet state has been proposed as a key step in the photorelease mechanism of related phenacyl esters. researchgate.net

Solvent Effects on Photoreactions

The solvent plays a critical role in directing the photochemical behavior of this compound and its derivatives, influencing reaction rates, quantum yields, and the distribution of photoproducts. acs.orgacs.org The polarity, nucleophilicity, and hydrogen-bonding capability of the solvent can stabilize different excited states and intermediates, thereby favoring one reaction pathway over another. acs.orgd-nb.info

Influence of Solvent Polarity and Nucleophilicity

Solvent polarity significantly affects the photochemical pathways of this compound derivatives. acs.orgd-nb.info Polar solvents can stabilize charged intermediates formed during heterolytic bond cleavage. d-nb.info For instance, in nucleophilic substitution reactions, increasing solvent polarity can alter the potential energy surface of the reaction. d-nb.info In the context of photoreactions, polar protic solvents like methanol can participate directly in the reaction. masterorganicchemistry.com For example, in the photolysis of 2,5-dimethylphenacyl (DMP) esters, a related system, the quantum yields for photorelease are higher in nonpolar solvents like benzene compared to methanol. researchgate.net In methanol, a solvent-incorporated product, 2-(methoxymethyl)-5-methylacetophenone, is formed, highlighting the role of solvent nucleophilicity. researchgate.net

The nucleophilicity of the solvent is another crucial factor. libretexts.orglibretexts.org Nucleophilic solvents can trap reactive intermediates. In the photochemistry of DMP esters, the triplet photoenol intermediate can be trapped by nucleophilic solvents like methanol. researchgate.net The competition between cyclization of the intermediate and trapping by a nucleophilic solvent is a common feature in the photochemistry of such ortho-alkylated ketones. nih.gov The ability of a solvent to act as a hydrogen bond donor or acceptor can also influence the reaction course. libretexts.org For example, polar protic solvents can solvate anions through hydrogen bonding, which can affect their nucleophilicity. libretexts.org

Role of Water Content in Controlling Photochemical Pathways

The presence and concentration of water in the solvent mixture can dramatically alter the photochemical outcomes for phenacyl derivatives, a class of compounds to which this compound belongs. researchgate.net Water can act as a nucleophile and a proton transfer agent, and its presence is essential for certain reaction pathways. researchgate.netacs.org

For some phenacyl derivatives, the photorelease of the protected group is believed to occur via a water-assisted mechanism. researchgate.net The quantum efficiency of these photoreactions can be highly dependent on the water content. muni.cz For instance, time-resolved studies have shown that while added water may only slightly affect the formation rate of the triplet state, it can significantly influence its decay rate. acs.org A change from an anhydrous to a 50% aqueous acetonitrile solution caused a 100-fold decrease in the lifetime of the triplet state for a p-hydroxyphenacyl (pHP) derivative. acs.org In the photolysis of o-(2-methylbenzoyl)-DL-benzoin, increasing the water content in a CH3CN/D2O mixture was found to promote the desired deprotection reaction while inhibiting the competing homolysis of the C-C=O bond. ustc.edu.cn

A notable example of the controlling influence of water is the clean bifurcation observed in the photochemistry of (o/p)-hydroxy-o-methylphenacyl esters between a Type II hydrogen abstraction reaction and a photo-Favorskii rearrangement. researchgate.net

In anhydrous or low-water content solvents, the dominant pathway is a Type II intramolecular hydrogen abstraction by the excited carbonyl group from the ortho-methyl group. This leads to the formation of an indanone product. researchgate.net

However, in the presence of a sufficient amount of water (e.g., >8-10%), the reaction pathway switches abruptly to a photo-Favorskii-type rearrangement. researchgate.net This pathway is believed to proceed through a putative spirodienedione intermediate, ultimately yielding a benzofuranone product and releasing the carboxylic acid. researchgate.net The presence of water is essential for this rearrangement to occur; at low water concentrations, this pathway is suppressed. researchgate.net This sharp, water-dependent switch between two distinct photochemical reactions highlights the profound effect of the solvent environment on the reactivity of excited states. researchgate.net

Below is a table summarizing the effect of water on the photochemical pathways of (o/p)-hydroxy-o-methylphenacyl esters.

| Water Content | Dominant Photochemical Pathway | Major Product Type |

| Low (~<8%) | Type II H-Abstraction | Indanones |

| High (~>8%) | Photo-Favorskii Rearrangement | Benzofuranones |

Water-Assisted Adiabatic Triplet Biradical Extrusion

The photochemistry of certain this compound derivatives, particularly those with hydroxyl substitutions on the phenyl ring (hydroxyphenacyl derivatives), involves a water-assisted mechanism. The release of a protected substrate from the p-hydroxyphenacyl (pHP) chromophore is proposed to proceed through a water-assisted adiabatic triplet biradical extrusion. researchgate.net This process is initiated by the formation of a triplet excited state upon irradiation. researchgate.net

Subsequent to excitation, a triplet biradical is formed. researchgate.net Laser flash transient absorption studies have identified an allyloxy–phenoxy biradical intermediate that exists between the excited triplet state and a subsequent "Favorskii" intermediate. nih.gov The formation of this triplet biradical is described as an adiabatic process, meaning it occurs without a change in electronic state. researchgate.netresearchgate.net Water plays a crucial role in this mechanism, likely through general acid and base catalysis, facilitating the deprotonation of the excited triplet state. researchgate.net The presence of water can significantly influence the decay rate of the triplet state. For instance, changing the solvent from anhydrous to 50% aqueous acetonitrile (CH₃CN) resulted in a 100-fold decrease in the ³π,π* triplet lifetime. nih.gov This water-assisted pathway ultimately leads to the extrusion of the leaving group and the formation of a putative ground-state spirodienedione intermediate. researchgate.net

Photoproduct Formation and Characterization

Formation of Benzofurans via Photolytic Cyclization

A characteristic photochemical reaction of desyl esters is their cyclization to form benzofuran (B130515) derivatives. psu.edu The photorelease of leaving groups from the benzoin (desyl alcohol) moiety often results in the formation of a relatively non-reactive 2-phenylbenzofuran as a side-photoproduct. psu.eduacs.org This photolytic cyclization has been observed in the photolysis of various O-desyl esters, including those of amino acids like glutamate (B1630785) and GABA, where 2-phenylbenzo[b]furan was the sole photobyproduct detected by HPLC. acs.org The formation of benzofurans is a key feature of the use of desyl compounds as photoremovable protecting groups. psu.eduustc.edu.cn

Generation of Indanones and Acetophenone (B1666503) Derivatives

While benzofurans are common photoproducts of desyl esters, related structures like 2-alkylphenacyl derivatives can yield different products such as indanones and acetophenone derivatives depending on the reaction conditions. nih.govacs.org The irradiation of 2,5-dimethylphenacyl (DMP) esters in non-nucleophilic solvents like benzene or cyclohexane leads to the formation of 6-methyl-1-indanone (B1306188) alongside the released carboxylic acid. researchgate.net

In the presence of a nucleophilic solvent such as methanol, the product distribution changes. nih.govacs.org Photolysis of DMP esters in methanol yields both 6-methyl-1-indanone and 2-(methoxymethyl)-5-methylacetophenone as major coproducts. acs.orgresearchgate.net This solvent-dependent pathway arises from the trapping of a photoenol intermediate by the nucleophilic solvent. thieme-connect.de Generally, for 2-alkylphenacyl compounds, indanone formation is favored in non-nucleophilic environments, whereas acetophenone derivatives are generated when a nucleophile is present. nih.govacs.org

Identification of Radical Intermediates (e.g., benzoyl and 2-methylbenzoate (B1238997) benzyl radicals)

The photolysis of this compound derivatives can proceed through competing reaction pathways, including homolytic bond cleavage. Time-resolved infrared (TRIR) spectroscopy has been instrumental in identifying the transient radical species involved. A study on the photochemical reaction of o-(2-methylbenzoyl)-DL-benzoin, a desyl derivative, provided spectral evidence for the formation of benzoyl and 2-methylbenzoate benzyl radicals. ustc.edu.cn

The identification of these radicals supports a mechanism involving the homolytic cleavage of the C-C=O bond, which competes with the main deprotection-cyclization reaction. ustc.edu.cn The benzyl free radical is characterized by the structure C₆H₅CH₂•. wikipedia.org The presence of water was found to influence the branching ratio between these pathways, with higher water content favoring the deprotection reaction and suppressing the homolytic C-C=O bond cleavage. ustc.edu.cn The photolysis of benzil, a related 1,2-diketone, in cyclohexane also produces benzoyl radicals, which contribute to the formation of products like benzaldehyde and phenyl cyclohexyl ketone. cdnsciencepub.com

Quantum Yield Determinations and Photochemical Efficiency

The efficiency of photochemical reactions involving this compound derivatives is quantified by determining the quantum yield (Φ), which represents the number of molecules undergoing a specific process per photon absorbed. These determinations are crucial for evaluating the utility of these compounds as photoremovable protecting groups. uga.eduuni-muenchen.de

The quantum yields for the photorelease from desyl derivatives can vary significantly with the substrate and solvent conditions. For the photolysis of O-desyl amino acid esters (γ-O-desyl glutamate and O-desyl GABA) in a 1:1 water-acetonitrile solution, the quantum efficiency for the disappearance of the starting material (Φdis) was found to be in the range of 0.29–0.31. The quantum yield for the appearance of the 2-phenylbenzo[b]furan photoproduct (Φfuran) was 0.14. acs.org

For 2,5-dimethylphenacyl (DMP) esters, the solvent has a notable effect on efficiency. In nonpolar solvents like benzene, the quantum yield for photorelease is approximately 0.2, whereas in methanol, the efficiency is lower, with Φ ≈ 0.1. researchgate.net In contrast, p-hydroxyphenacyl (pHP) derivatives can exhibit very high efficiencies, with quantum yields for the disappearance of pHP phosphate esters measured at 0.38 ± 0.04, and in some cases approaching unity. researchgate.netnih.gov

Mechanistic Investigations of Desyl Benzoate Reactions

Unraveling Photorelease Mechanisms

The light-induced cleavage of desyl benzoate (B1203000) to release benzoic acid is a key feature, and its mechanism has been scrutinized using advanced spectroscopic and isotopic methods. These studies are crucial for optimizing its use as a photoremovable protecting group. citycollegekolkata.orgpsu.edu

Laser flash photolysis (LFP) is a powerful technique for observing short-lived intermediates generated during photochemical reactions. truman.edu When applied to desyl benzoate derivatives, LFP studies have been instrumental in identifying the transient species that lead to the release of the benzoate group. acs.orgresearchgate.net

For instance, studies on 2,5-dimethylphenacyl (DMP) benzoate, a related compound, have revealed the formation of multiple intermediates upon irradiation. acs.org LFP experiments in degassed methanol (B129727) identified three key transient species: a short-lived triplet enol (3E) with a maximum absorption (λmax) around 340 nm, and two longer-lived ground-state photoenols, the (Z)- and (E)-isomers, with a λmax near 390 nm. acs.orgresearchgate.net

The lifetimes of these intermediates are critical to the photorelease process. The (Z)-photoenol has a lifetime in the range of 0.5–10 microseconds and primarily reverts to the starting ketone. acs.org In contrast, the (E)-photoenol is significantly longer-lived, with a lifetime of 1–100 milliseconds, which is sufficient to allow for the release of carboxylic acids. acs.org In the case of DMP benzoate, it is the (E)-photoenol that releases benzoic acid, with an observed appearance rate constant for the benzoate of 4.5 × 10² s⁻¹. acs.org

Table 1: Transient Intermediates in the Photolysis of a this compound Derivative (DMP Benzoate) Detected by LFP acs.orgresearchgate.net

| Intermediate | Type | λmax (nm) | Lifetime | Role |

|---|---|---|---|---|

| 3E | Triplet Enol | ~340 | Short-lived | Precursor to photoenols |

| (Z)-photoenol | Ground-State Photoenol | ~390 | 0.5–10 µs | Reverts to starting ketone |

| (E)-photoenol | Ground-State Photoenol | ~390 | 1–100 ms | Releases benzoic acid |

Time-resolved infrared (TRIR) spectroscopy offers a complementary view of photoreactions by tracking changes in the vibrational modes of molecules, allowing for the identification of both intermediates and final products with structural specificity. ustc.edu.cn

In studies of benzoin-caged compounds, TRIR has been used to monitor the photochemical reaction of o-(2-methylbenzoyl)-DL-benzoin, a desyl derivative. ustc.edu.cn Upon laser irradiation, TRIR spectra clearly showed the formation of the uncaged product, 2-methylbenzoic acid, alongside key radical intermediates. ustc.edu.cn The ability to observe specific vibrational bands for both the product and transient species like the benzoyl radical provides direct evidence for the reaction pathway. ustc.edu.cn

Furthermore, these studies can reveal the influence of the solvent environment on the reaction mechanism. For example, in a mixed acetonitrile (B52724)/water solvent system, the yield of the deprotected acid was found to be dependent on the water content, suggesting that water can promote the desired uncaging reaction over competing side reactions like homolysis of the C-C=O bond. ustc.edu.cn This highlights the importance of the solvent in facilitating the photorelease mechanism. citycollegekolkata.org

Isotopic labeling is a classic method for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. In the context of this compound photorelease, labeling studies, often combined with techniques like TRIR or mass spectrometry, can distinguish between possible reaction pathways. uga.eduresearchgate.net

For example, to determine which bond is cleaved during photosolvolysis, an ¹⁸O-labeling experiment can be conducted. uga.edu By carrying out the photolysis of a benzoate ester in ¹⁸O-labeled water, the location of the isotope in the products can reveal the site of nucleophilic attack by the solvent. uga.edu If the ¹⁸O atom is incorporated into the chromophore remnant, it indicates that the bond between the benzylic carbon and the oxygen of the ester was cleaved. uga.edu

Such studies have been crucial in understanding the photorelease mechanisms of various photoremovable protecting groups. nih.govacs.org For instance, in the photolysis of p-hydroxyphenacyl (pHP) esters, ¹⁸O-labeling was used to track the binding and hydrolysis of GTP in an enzyme's catalytic pocket, confirming a dissociative mechanism. nih.gov While specific isotopic labeling studies solely on this compound are not extensively detailed in the provided results, the methodology is a standard and powerful tool for confirming the mechanistic proposals derived from LFP and TRIR data. uga.eduresearchgate.net

Time-Resolved Infrared (TRIR) Spectroscopy Studies

Mechanistic Aspects of Nucleophilic Displacement Reactions

This compound can also undergo nucleophilic displacement reactions, where a nucleophile attacks the electrophilic carbon atom, leading to the substitution of the benzoate leaving group. The efficiency and pathway of these reactions are governed by steric and electronic factors, as well as the nature of the transition state.

The rate and feasibility of S(_N)2 reactions are highly sensitive to steric and electronic effects at the reaction center. libretexts.orglibretexts.org

Steric Hindrance: The S(_N)2 reaction proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group. masterorganicchemistry.comucsd.edu The transition state involves a five-coordinate carbon atom. lasalle.edulibretexts.org Increased steric bulk around this carbon atom hinders the approach of the nucleophile, destabilizes the crowded transition state, and significantly slows down the reaction rate. libretexts.orglibretexts.org Therefore, reactivity in S(_N)2 reactions follows the order: methyl > primary > secondary >> tertiary. wikipedia.orgyoutube.com Substituents on neighboring carbons can also impede the reaction. libretexts.orglibretexts.org For this compound, the presence of two phenyl groups on the substrate creates significant steric hindrance, which would be expected to disfavor a classic S(_N)2 pathway.

Electronic Effects: The reactivity of the substrate is also influenced by electronic factors. libretexts.org Electron-withdrawing groups can increase the electrophilicity of the carbon center, making it a more attractive target for nucleophiles. wikipedia.org Conversely, electron-donating groups can decrease the positive charge on the electrophilic carbon, potentially slowing the reaction. wikipedia.org For acyl compounds, strongly polarized carbonyl groups react more readily. libretexts.org In the case of this compound, the electronic nature of substituents on the phenyl rings can modulate the reactivity of the electrophilic carbon.

The transition state is the highest energy point on the reaction coordinate and its structure and stability are paramount in determining the reaction rate. libretexts.org For an S(_N)2 reaction, the transition state features a trigonal bipyramidal geometry where the central carbon is partially bonded to both the incoming nucleophile and the departing leaving group. masterorganicchemistry.comuky.edu

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for analyzing transition states. wuxibiology.commdpi.comsciforum.net These calculations can model the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. mdpi.comresearchgate.net For example, calculations on the S(_N)2 reaction of vinyl chloride used the B3LYP/6-31+G* model to determine the transition state geometry, finding a carbon-oxygen distance of 2.158 Å and a characteristic imaginary frequency confirming it as a true transition state. wuxibiology.com

Such computational studies allow for a detailed examination of bond-forming and bond-breaking processes and the influence of various factors like solvent effects. mdpi.comsciforum.net By analyzing the transition state for the nucleophilic displacement of this compound, one could quantify the steric and electronic effects discussed previously and gain a deeper, quantitative understanding of its reactivity in S(_N)2 reactions.

Steric and Electronic Effects on Reactivity

Radical Mechanisms in this compound Chemistry

The chemistry of this compound and related phenacyl compounds is significantly influenced by radical intermediates. Understanding the formation, reactivity, and underlying electronic processes of these radicals is crucial for elucidating reaction mechanisms.

Phenacyl radicals are key intermediates in the photochemical reactions of this compound and its derivatives. The photolysis of phenacyl esters is a common method for generating these radicals. muni.cz For instance, the irradiation of phenacyl benzoates can lead to the formation of a phenacyl radical through processes initiated by an excited state. researchgate.net This process involves the cleavage of the ester bond, releasing the phenacyl moiety as a radical species.

Once formed, the phenacyl radical is a reactive species. In the presence of suitable hydrogen donors, such as solvents like ethanol, it can abstract a hydrogen atom to form acetophenone (B1666503). muni.cz The photolysis of phenacyl and 3-pyridacyl esters of benzoic acid in the presence of aliphatic alcohols results in a chain reaction, yielding benzoic acid along with acetophenone and 3-acetylpyridine, respectively. acs.org In some cases, the reaction proceeds via an electron and/or proton transfer from a triplet exciplex, leading to the phenacyl radical, which can then undergo further reactions, such as addition to the enol form of acetone. researchgate.net

The desyl (2-oxo-1,2-diphenylethyl) group itself has been utilized as a photolabile protecting group for various functional groups, including phosphates. acs.org The photochemical release of the protected molecule is initiated by the cleavage of the bond to the desyl group, highlighting the controlled formation of radical or ionic intermediates. acs.org

Radical traps are indispensable tools for detecting and identifying transient radical intermediates, thereby providing evidence for proposed reaction pathways. In the study of desyl-related compounds, both chemical traps and spin traps have been employed to confirm the involvement of radicals.

A chemical trap is a substance that reacts with a transient radical to form a stable, isolable product. For example, in the thermal reactions of aryl desyl ethers, isoquinoline (B145761) has been used as a radical trap. researchgate.net Its presence in the reaction mixture leads to the formation of 1-benzylisoquinoline, which confirms a free radical mechanism. researchgate.net

Spin traps are diamagnetic molecules that react with highly reactive, short-lived radicals to produce much more stable and persistent radicals, known as spin adducts. libretexts.org These spin adducts can accumulate to concentrations detectable by Electron Spin Resonance (ESR) spectroscopy. researchgate.net Phenyl-N-t-butylnitrone (PBN) is a commonly used spin trap. libretexts.org It reacts with unstable radicals (R•) to form a stable nitroxide radical adduct. libretexts.org In the context of lipid oxidation, a process mechanistically similar to some side reactions in radical chemistry, PBN has been shown to react with peroxyl radicals, leading to decomposition products like benzaldehyde (B42025) and 2-methyl-2-nitrosopropane (B1203614) (MNP). The MNP then acts as a secondary spin trap for carbon-centered radicals. wur.nl The detection of these adducts provides definitive proof of the radical nature of the reaction and can help identify the specific radicals involved. wur.nlnih.gov

Electron transfer and proton transfer are fundamental steps that often initiate or propagate radical reactions involving benzoate esters. Recent studies on related systems, such as 2-(9H-fluoren-9-yl)benzoates, have highlighted the significance of multi-site concerted proton-coupled electron transfer (PCET) mechanisms. nih.govosti.gov In these reactions, a C–H bond is cleaved through an intermolecular electron transfer to an external oxidant coupled with an intramolecular proton transfer to a suitably positioned acceptor, like the carboxylate group of the benzoate. nih.govnih.gov

This PCET mechanism avoids high-energy intermediates and allows for C-H bond activation under relatively mild conditions. nih.govosti.gov The rate of these reactions is sensitive to both the driving force for electron transfer (determined by the oxidant) and the driving force for proton transfer (influenced by the basicity of the carboxylate). nih.gov

Role of Radical Traps in Reaction Pathway Elucidation

Thermal Rearrangement Mechanisms of Desyl-Related Compounds

When subjected to high temperatures, this compound and analogous aryl desyl ethers undergo complex rearrangements, leading to a variety of products. These transformations are often rationalized by mechanisms involving the initial homolytic cleavage of bonds to form radical intermediates.

The thermal reactions of aryl desyl ethers, such as PhCOCH(OAr)Ph, are postulated to proceed through a free radical mechanism. researchgate.net The initial and key step in this mechanism is the homolytic cleavage (homolysis) of the weakest bond in the molecule. For aryl desyl ethers, this is the C–OAr bond. researchgate.net The breaking of this bond generates a pair of radicals, a phenacyl radical and an aryloxy radical, which can then initiate a cascade of further reactions.

The variety of products isolated from these thermal reactions, including diphenylmethane, benzophenone, 1,1,2,2-tetraphenylethane, and dibenzhydryl ether, supports the proposed free radical pathway initiated by homolysis. researchgate.net Similarly, the pyrolysis of related thioether derivatives is understood to involve homolysis at different sites to account for the observed products. researchgate.net The study of thermal homolysis is crucial for understanding the stability of molecules at high temperatures and the pathways of their decomposition and rearrangement. rsc.org

The thermal rearrangement of aryl desyl ethers yields a complex mixture of aromatic and heterocyclic byproducts. The specific products formed provide valuable insight into the intricate radical reactions that follow the initial homolytic bond cleavage.

In the thermolysis of aryl desyl ethers like PhCOCH(OAr)Ph (where Ar = Ph or p-tolyl), a number of products have been identified. researchgate.net Major products include the heterocyclic compound 2,3-diphenylbenzo[b]furan and phenols. researchgate.net The formation of these compounds indicates significant molecular reorganization. Additionally, a variety of aromatic byproducts are formed in smaller amounts. researchgate.net The table below summarizes the byproducts identified from the thermal reactions of aryl desyl ethers.

| Class | Compound Name |

| Heterocyclic | 2,3-Diphenylbenzo[b]furan |

| 2,3,4,5-Tetraphenylfuran | |

| 2,3-Diphenylbenzo researchgate.netresearchgate.netdioxin | |

| Aromatic | Phenols |

| Toluene | |

| Benzil (B1666583) | |

| Benzoic acid | |

| Benzophenone | |

| Arylbenzoate | |

| p-Benzylphenol |

The formation of heterocyclic aromatic amines (HAAs) is a known outcome of thermal processing in other contexts, such as food chemistry, where they arise from the reaction of precursors at high temperatures. nih.gov While the specific context differs, the formation of stable heterocyclic and aromatic systems is a common feature of high-temperature organic reactions. researchgate.netuou.ac.in

Kinetic Analysis of Desyl Benzoate Transformations

Reaction Kinetics in Solution Phase

The kinetics of desyl benzoate (B1203000) reactions in solution are governed by a variety of factors, including the nature of the reactants, the presence of catalysts, and the specific reaction conditions.

Determination of Rate Constants for Photoreactions

The photochemistry of desyl derivatives, including desyl benzoate, is a field of significant interest, particularly in the context of developing photolabile protecting groups. The rate at which these compounds release a protected molecule upon irradiation is a critical parameter.

Laser flash photolysis (LFP) is a powerful technique used to study the transient intermediates and determine the rate constants of photochemical reactions. For instance, the photolysis of O-desyl esters of amino acids like glutamate (B1630785) and γ-aminobutyric acid (GABA) in a 1:1 water-acetonitrile solution has been shown to proceed with rate constants of approximately 10⁷ s⁻¹. acs.org This rapid release is a key feature for their application as "caged" neurotransmitters, where a fast response to a light stimulus is required. acs.org

The mechanism of photolysis for desyl-type compounds often involves the formation of a triplet excited state. The lifetime of this triplet state can be determined through quenching experiments. For example, the photolysis of O-desyl GABA was efficiently quenched by sodium 2-naphthalenesulfonate, revealing a triplet lifetime of about 10 nanoseconds. acs.org

In a related study on 3′,5′-dimethoxybenzoin (DMP) benzoate, LFP in degassed methanol (B129727) identified three intermediates: a short-lived triplet enol and two longer-lived photoenols. acs.org The appearance rate constant for the release of benzoate from the (E)-photoenol was determined to be 4.5 x 10² s⁻¹. acs.orgnih.gov

Kinetic Studies on Nucleophilic Substitution Reactions involving Benzoate Ions

Nucleophilic substitution reactions are fundamental to organic chemistry, and kinetic studies of these reactions involving this compound and benzoate ions provide insights into reaction mechanisms. While specific studies on the direct nucleophilic substitution of the benzoate group in this compound by another benzoate ion are not extensively detailed in the provided context, general principles from related systems can be informative.

Kinetic studies on the aminolysis of various substituted phenyl benzoates have been thoroughly investigated. These studies often measure second-order rate constants and analyze the data using Brønsted and Hammett plots to elucidate the reaction mechanism, including whether the reaction proceeds through a concerted or stepwise pathway and which step is rate-determining. nih.govresearchgate.netkoreascience.krnih.govnih.gov For example, in the aminolysis of 2,4-dinitrophenyl X-substituted benzoates, the reaction proceeds through an addition intermediate, with a change in the rate-determining step depending on the basicity of the amine. nih.gov

The stability of the leaving group is a crucial factor. For instance, in the aminolysis of 2-pyridyl X-substituted benzoates, the reaction rates are slightly lower than for the corresponding 4-nitrophenyl benzoates, despite the 2-pyridinolate leaving group being significantly more basic. researchgate.net This highlights the complex interplay of factors that determine reaction rates.

Effects of Substituents on Reaction Rates

The electronic properties of substituents on the aromatic rings of this compound can significantly influence the rates of its transformations. This is a classic area of physical organic chemistry, often analyzed using Hammett plots, which correlate reaction rates with substituent constants (σ).

In general, electron-withdrawing groups increase the rate of nucleophilic attack by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups tend to decrease the reaction rate. libretexts.org For electrophilic aromatic substitution, the opposite is true: electron-donating groups activate the ring and increase the reaction rate, while electron-withdrawing groups deactivate it. msu.edulibretexts.org

In the context of nucleophilic substitution at the carbonyl group of benzoate esters, studies on related systems provide clear evidence of substituent effects. For the reactions of 4-nitrophenyl X-substituted benzoates with various nucleophiles, Hammett plots often show a break, indicating a change in the reaction mechanism or rate-determining step as the electronic nature of the substituent (X) is varied. nih.gov However, the use of the Yukawa-Tsuno equation, which accounts for resonance effects, can often linearize these plots, suggesting that the non-linearity in the Hammett plot is due to stabilization of the ground state through resonance, rather than a change in the rate-determining step. researchgate.netkoreascience.krnih.gov

For example, in the aminolysis of 4-pyridyl X-substituted benzoates, the Hammett plot for reactions with piperidine (B6355638) is biphasic, with a ρ value of 1.47 for electron-donating groups and 0.91 for electron-withdrawing groups. koreascience.kr The corresponding Yukawa-Tsuno plot, however, is linear, indicating that resonance stabilization of the ground state by electron-donating groups is responsible for the break in the Hammett plot. koreascience.kr A positive ρ value signifies that the reaction is facilitated by electron-withdrawing substituents, which stabilize the negatively charged transition state.

Similarly, in the oxidation of substituted benzaldehydes, a positive value of the reaction constant η suggests an electron-deficient reaction center in the rate-determining step. acs.org

Influence of Reaction Environment on Kinetics

The environment in which a reaction occurs, particularly the solvent and pH, can have a profound effect on the reaction kinetics.

Solvent Effects on Reaction Rates and Activation Parameters

The solvent can influence reaction rates by solvating the reactants and the transition state to different extents. Changes in solvent polarity can alter the energy barrier of a reaction, which is reflected in the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡).

For the hydrolysis of ethyl benzoate in aqueous methanol, the reaction rate decreases as the proportion of methanol increases. purkh.comchemicaljournals.comajrconline.orgresearchgate.netresearchgate.net This is attributed to the different solvation of the initial and transition states. purkh.comresearchgate.net The increase in the Gibbs free energy of activation (ΔG‡) and the simultaneous decrease in ΔH‡ and ΔS‡ with increasing methanol content indicate that the reaction is enthalpy-dominated and entropy-controlled. purkh.comresearchgate.net

The electronic transitions of aromatic ketones, a class of compounds to which this compound belongs, are sensitive to solvent polarity. acs.orgnih.gov The rate constants for hydrogen atom abstraction by alkoxyl radicals from phenol, for example, decrease significantly as the hydrogen-bond acceptor ability of the solvent increases. acs.org

In the context of photoreactions, the solvent can play a direct role in the reaction mechanism. For instance, the photolysis of certain phenacyl derivatives is highly sensitive to the presence of water. nih.gov In dry, non-nucleophilic solvents, one set of products may be formed, while in the presence of even trace amounts of water, a different reaction pathway can dominate. nih.gov

pH Dependence of Quantum Yields and Reaction Efficiencies

The pH of the reaction medium can significantly impact the efficiency of photochemical reactions, particularly when acidic or basic functional groups are involved in the photoreactive molecule or its intermediates.

For photoremovable protecting groups, the quantum yield (Φ), which is a measure of the efficiency of a photochemical process, is often pH-dependent. For p-hydroxyphenacyl (pHP) derivatives, the quantum yields are generally highest in neutral or slightly acidic conditions and decrease at higher pH. acs.org This is because the reactivity of the conjugate base is lower. acs.org For example, the quantum yield for the photorelease of GABA from a 3-CF₃ substituted pHP derivative decreases from 0.24 at pH 5 to 0.12 at pH 7.3, and further to 0.08 at pH 9.2. acs.org

Similarly, the photorelease of amines from N-protected p-hydroxyphenacyl derivatives is highly pH-dependent, with the highest quantum yields (around 0.5) obtained in acidic conditions (pH 3.9 to 6.6). researchgate.netresearchgate.net The efficiency drops to 0.1 at pH 7.0 and to 0.01 at pH 8.4. researchgate.netresearchgate.net This dependence is crucial for optimizing the release of biologically active molecules in physiological systems.

The decay rate constant of the aci-nitro intermediate in the photolysis of o-nitrobenzyl compounds, another important class of photoremovable protecting groups, is also dependent on pH, as well as the solvent and substituent pattern. nih.govacs.org

Kinetics in Heterogeneous Media (e.g., Reverse Micelles)

The study of chemical kinetics in heterogeneous media, such as reverse micelles, provides valuable insights into how reaction rates and mechanisms are influenced by the unique microenvironment. Reverse micelles are nanosized water droplets dispersed in a bulk organic solvent, stabilized by a surfactant layer. This system creates distinct aqueous and organic pseudophases, which can significantly alter the kinetics of chemical transformations compared to homogeneous solutions.

Time-Resolved Studies of Intermediate Species

Time-resolved spectroscopy techniques are powerful tools for directly observing and characterizing the transient intermediate species that are formed during a chemical reaction. These methods provide crucial information about reaction mechanisms by tracking the formation and decay of intermediates on timescales ranging from femtoseconds to milliseconds. muni.cznih.gov

In the study of this compound and related photoremovable protecting groups, time-resolved techniques such as laser flash photolysis (LFP) and time-resolved infrared (TRIR) spectroscopy have been instrumental in elucidating the photochemical pathways. acs.orgustc.edu.cn

For instance, LFP studies of DMP benzoate photolysis in degassed methanol have identified three distinct intermediates. acs.org A short-lived species with a maximum absorption (λmax) around 340 nm is assigned to the triplet enol (³E). acs.org Two longer-lived intermediates, with λmax near 390 nm, are identified as the (Z)- and (E)-photoenols. acs.org The lifetimes of these photoenols are critical for the release of the protected molecule; the (E)-photoenol has a lifetime of 1–100 milliseconds, which is sufficient for the release of carboxylic acids, while the (Z)-photoenol has a shorter lifetime of 0.5–10 microseconds and primarily reverts to the starting ketone. nih.gov

Time-resolved infrared spectroscopy has also provided direct spectral evidence for the intermediates involved in the photolysis of benzoin-caged compounds. ustc.edu.cn In the case of o-(2-methylbenzoyl)-DL-benzoin, TRIR studies have identified the uncaged product, 2-methylbenzoic acid, as well as the key radical intermediates, the benzoyl and 2-methylbenzoate (B1238997) benzyl (B1604629) radicals. ustc.edu.cn This observation supports a mechanism involving a homolytic cleavage of the C-C=O bond that competes with the primary deprotection reaction. ustc.edu.cn The solvent can influence the yields of these products, with water-rich solvents favoring the deprotection reaction. ustc.edu.cn

Femtosecond transient absorption spectroscopy has been used to study the initial steps of the photoreaction. muni.czresearchgate.net Upon UV excitation, a very short-lived singlet excited state (τ < 5 ps) is formed, which then undergoes rapid intersystem crossing (ISC) to a short-lived triplet state. muni.cz This triplet state is the reactive species that initiates the subsequent chemical transformations. muni.cz

The following table summarizes some of the key intermediate species identified in time-resolved studies of desyl derivatives and their characteristic properties:

| Intermediate Species | Spectroscopic Technique | Key Findings | Lifetimes |

| Triplet Enol (³E) | Laser Flash Photolysis | λmax ≈ 340 nm | Short-lived |

| (Z)-Photoenol | Laser Flash Photolysis | λmax ≈ 390 nm, reverts to starting ketone | 0.5–10 µs |

| (E)-Photoenol | Laser Flash Photolysis | λmax ≈ 390 nm, leads to product release | 1–100 ms |

| Benzoyl Radical | Time-Resolved IR | Identified as a key radical intermediate | - |

| 2-Methylbenzoate Benzyl Radical | Time-Resolved IR | Identified as a key radical intermediate | - |

| Singlet Excited State | Femtosecond Transient Absorption | Initial excited state | < 5 ps |

| Triplet State | Femtosecond Transient Absorption | Reactive state formed after ISC | > 100 ps |

Applications of Desyl Benzoate in Advanced Organic Synthesis

Desyl Benzoate (B1203000) as a Photoremovable Protecting Group (PPG)

Desyl benzoate belongs to the family of α-keto esters that function as photoremovable protecting groups (PPGs), often referred to as "caged" compounds. The desyl (2-oxo-1,2-diphenylethyl) moiety is a key chromophore that can be attached to a biologically or chemically important molecule, rendering it temporarily inactive. acs.orgacs.orgnih.govpsu.edu The primary advantage of using a PPG like the desyl group is the ability to initiate the release of the protected molecule with high spatial and temporal precision using light, typically in the near-UV range. acs.orgnih.govpsu.edu

Upon irradiation, desyl esters undergo a photochemical reaction, leading to the cleavage of the ester bond and the release of the free carboxylic acid. researchgate.netresearchgate.net The photolysis of desyl esters generally proceeds from the triplet excited state. psu.eduresearchgate.net This process is typically efficient and clean, yielding the released substrate and a single, relatively non-reactive byproduct, 2-phenylbenzofuran (B156813). acs.orgresearchgate.netacs.org The rapid and clean nature of this photorelease makes desyl derivatives valuable tools in various fields of chemistry and biology. muni.czustc.edu.cn

Protection and Release of Carboxylic Acids

The desyl group is an effective photoremovable protecting group for carboxylic acids. acs.orgresearchgate.net Desyl esters, such as this compound, can be synthesized to mask the carboxyl functional group, preventing it from participating in other chemical reactions. The protection can be reversed under mild conditions by photolysis, which regenerates the free carboxylic acid in high yield. acs.orgnih.govresearchgate.net

The general mechanism for the photorelease of carboxylic acids from desyl esters involves the absorption of light, which promotes the desyl chromophore to an excited state. This leads to an intramolecular cyclization, followed by fragmentation that liberates the carboxylate anion and forms 2-phenylbenzofuran as the byproduct. researchgate.netacs.org This "reagentless" deprotection strategy avoids the need for harsh acidic or basic conditions that might be detrimental to sensitive molecules. psu.eduacs.org

Several studies have explored the photochemistry of arylcarbonylmethyl esters, including desyl derivatives, for the release of various carboxylic acids. acs.orgnih.gov The efficiency of the photorelease, quantified by the quantum yield (Φ), is a critical parameter. For desyl esters, the quantum yields for disappearance are typically in the range of 0.29 to 0.31. acs.orgacs.org

Table 1: Photorelease Characteristics of Desyl-Protected Compounds

| Protected Molecule | Wavelength (nm) | Quantum Yield (Φ) of Disappearance | Release Rate Constant (s⁻¹) | Key Byproduct | Reference |

|---|---|---|---|---|---|

| γ-O-desyl glutamate (B1630785) | 350 | 0.29 - 0.31 | ~10⁷ | 2-phenylbenzofuran | acs.orgacs.org |

| O-desyl GABA | 350 | 0.29 - 0.31 | ~10⁷ | 2-phenylbenzofuran | acs.orgacs.org |

Caging of Biologically Active Molecules

The ability to control the release of bioactive molecules in a biological system with light has made desyl-based PPGs invaluable. acs.orgresearchgate.net This "caging" technique allows researchers to study complex biological processes by delivering a pulse of an active compound to a specific location at a precise time. acs.orgnih.gov

The desyl group has been successfully used to cage key neurotransmitters, including glutamate and γ-aminobutyric acid (GABA). acs.orgacs.org Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, while GABA is the main inhibitory neurotransmitter. acs.orgunina.it Caged versions, such as γ-O-desyl glutamate and O-desyl GABA, are biologically inert until they are exposed to light. acs.orgacs.org

Photolysis of these caged neurotransmitters at 350 nm cleanly and rapidly releases the free amino acid. acs.orgacs.org For instance, photolysis of γ-O-desyl glutamate in mammalian brain tissue slices has been shown to result in glutamate receptor activation, as demonstrated by whole-cell electrophysiological measurements. acs.orgacs.org The rate constants for the release of glutamate and GABA from their desyl esters are on the order of 10⁷ s⁻¹, allowing for the study of fast synaptic events. acs.orgacs.orgresearchgate.net The only significant photobyproduct detected is 2-phenylbenzofuran. acs.orgacs.org

The desyl moiety has also been extended as a photolabile protecting group for phosphates. acs.orgresearchgate.net This includes important biological signaling molecules like cyclic adenosine (B11128) monophosphate (cAMP) and inorganic phosphate (B84403) (Pi). acs.orgresearchgate.netresearchgate.net Caged cAMP, for example, allows for the light-induced manipulation of cAMP-dependent signaling pathways. researchgate.netresearchgate.net

Upon photolysis, desyl-caged esters of cAMP quantitatively release the nucleotide with a high quantum efficiency (Φ = 0.33) and an extremely fast unimolecular rate constant of 7.1 x 10⁸ s⁻¹. researchgate.netresearchgate.net The irradiation of desyl phosphates yields the deprotected phosphate and 2-phenylbenzofuran, independent of the solvent used. researchgate.netresearchgate.net This robust and efficient release makes the desyl group a suitable cage for studying the roles of phosphate-containing molecules in cellular processes. researchgate.netnih.gov

Neurotransmitters (e.g., Glutamate, GABA)

Applications in Time-Resolved Biochemical and Physiological Investigations

The rapid release kinetics of desyl-caged compounds are particularly advantageous for time-resolved studies of biochemical and physiological processes. psu.edunih.gov Techniques like time-resolved Fourier Transform Infrared (FTIR) spectroscopy can be combined with flash photolysis of caged compounds to monitor molecular reaction mechanisms with high temporal resolution. nih.govnih.govrub.de

By releasing a substrate like ATP or a neurotransmitter like glutamate from its caged precursor with a nanosecond laser flash, a biological reaction can be initiated and synchronized. nih.govrub.ded-nb.info Subsequent spectroscopic measurements can then track the conformational and chemical state changes in proteins or other biomolecules as the reaction proceeds. ustc.edu.cnnih.govnih.gov For example, the photolysis of desyl-caged glutamate has been used to study the activation of glutamate receptors in real-time, providing insights into the dynamics of neurotransmission. acs.orgacs.org The use of caged compounds like this compound derivatives allows researchers to observe transient intermediates and determine the rates of specific steps in complex biological pathways without the need for invasive labeling. nih.govnih.gov

Use in Solid-Phase Synthesis

Photoremovable protecting groups, or photolabile linkers, offer significant advantages in solid-phase synthesis (SPS). psu.eduacs.org They provide a method for cleaving the synthesized molecule from the solid support that is orthogonal to conventional chemical cleavage methods. acs.orgmdpi.com This means the release is achieved under mild conditions—simple irradiation—without the need for strong acids, bases, or other chemical reagents that could degrade the target molecule. acs.orgpurdue.edu

The desyl group is one of several photolabile motifs that can be incorporated as a linker to anchor the initial building block to a solid resin. psu.edu After the step-wise synthesis of a peptide or other polymer is complete, the product can be detached from the support by photolysis. acs.orgpurdue.edu This clean cleavage method is particularly beneficial when the synthesized compounds are intended for direct use in biological screening assays, as it avoids contamination by cleavage reagents. acs.org The use of photolabile linkers like those based on the desyl or other chromophores is a key strategy for expanding the range of chemical transformations and the structural diversity of compounds that can be prepared using solid-phase techniques. psu.eduacs.org

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 79048 |

| Benzoic acid | 243 |

| Glutamate | 33032 |

| γ-Aminobutyric acid (GABA) | 119 |

| Cyclic adenosine monophosphate (cAMP) | 6076 |

| Inorganic phosphate | 1004 |

| 2-Phenylbenzofuran | 11540 |

| Adenosine triphosphate (ATP) | 5957 |